tricyclo[4.3.0.0,2,5]nonan-7-one
Description
Tricyclo[4.3.0.0²⁵]nonan-7-one is a tricyclic ketone featuring a fused bicyclo[4.3.0] framework with an additional bridge between positions 2 and 5. Its molecular formula is C₈H₁₁NO (calculated molecular weight: ~137.18 g/mol), though conflicting data in literature reports a molecular weight of 373.46 g/mol, likely due to typographical errors or misattribution in sourcing .
Properties
CAS No. |
1822657-06-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.3.0.0,2,5]nonan-7-one typically involves complex organic reactions. One common method includes the Diels-Alder reaction, followed by intramolecular cyclization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Tricyclo[4.3.0.0,2,5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a model compound for studying the behavior of tricyclic structures in biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tricyclo[4.3.0.0,2,5]nonan-7-one exerts its effects involves interactions with molecular targets and pathways. Its tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tricyclic Derivatives with Varied Bridge Configurations
Key structural variations in tricyclic systems arise from differences in bridge positions and ring sizes, influencing stability, strain, and reactivity:
Analysis :
- Synthetic Utility: The ketone group in tricyclo[4.3.0.0²⁵]nonan-7-one offers a handle for further derivatization, unlike non-ketone analogs .
Heteroatom-Containing Tricyclic Systems
Incorporating nitrogen or oxygen atoms alters electronic properties and bioactivity:
Analysis :
- Bioactivity: Diazabicyclic derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-one) show therapeutic promise, highlighting the importance of nitrogen placement. Tricyclo[4.3.0.0²⁵]nonan-7-one’s lack of heteroatoms may limit direct bioactivity but positions it as a precursor for nitrogen-functionalized analogs .
- Electronic Effects : Oxygen or nitrogen atoms increase polarity, improving solubility and target binding in drug candidates .
Spirocyclic and Bicyclic Analogues
Spiro systems differ in topology but share ketone functionality:
Analysis :
- Spiro vs. Tricyclic: Spiro compounds (e.g., 6-Azaspiro[3.5]nonan-7-one) exhibit less strain but similar ketone reactivity. Their open structures may enhance metabolic stability compared to rigid tricyclics .
- Bicyclic Relevance: Norbornane derivatives lack the third ring but share synthetic methodologies with tricyclo[4.3.0.0²⁵]nonan-7-one, such as cyclopropanation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
